C18:1-Ceramide

Membrane Biophysics Lipid Bilayer Organization Gel-Fluid Phase Separation

C18:1-Ceramide (N-oleoyl-D-erythro-sphingosine) is the essential negative control for membrane biophysics—it uniquely cannot form gel domains at 37°C, unlike saturated ceramides (C16:0, C18:0, C24:0). This compound is a validated, non-redundant biomarker for type 2 diabetes (elevated in plasma & skeletal muscle) and advanced ovarian cancer (1.5–1.8× elevation). As an analytical standard, it achieves LLOQ of 0.225 pg on-column via nano-LC-MS/MS. Species substitution invalidates comparative analyses; procure this exact subspecies to ensure experimental reproducibility.

Molecular Formula C36H69NO3
Molecular Weight 563.9 g/mol
CAS No. 5966-28-9
Cat. No. B164339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18:1-Ceramide
CAS5966-28-9
SynonymsN-C18:1-D-erythro-Ceramide;  N-Oleoyl-D-erythro-sphingosine
Molecular FormulaC36H69NO3
Molecular Weight563.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
InChIInChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1
InChIKeyOBFSLMQLPNKVRW-RHPAUOISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid
SolubilityInsoluble

C18:1-Ceramide (CAS 5966-28-9): Product Overview and Procurement Specifications for N-Oleoyl-D-erythro-Sphingosine


C18:1-Ceramide (CAS 5966-28-9), also known as N-oleoyl-D-erythro-sphingosine or Cer(d18:1/18:1(9Z)), is a naturally occurring endogenous ceramide subspecies consisting of a sphingosine (d18:1) backbone linked to an oleic acid (C18:1) acyl chain . This doubly unsaturated sphingolipid contains a cis-double bond in the fatty acyl moiety, which confers distinct biophysical properties including increased flexibility and reduced bilayer ordering relative to saturated ceramide counterparts . The compound possesses a molecular formula of C36H69NO3, a molecular weight of 563.94 g/mol, and a calculated LogP of 10.51, indicating high lipophilicity . As a bioactive lipid mediator involved in cellular signaling, membrane structure, and metabolic regulation, C18:1-Ceramide has been identified as a key species elevated in specific pathological contexts including type 2 diabetes, insulin resistance, and advanced ovarian cancer [1].

Why C18:1-Ceramide Cannot Be Substituted with Other Ceramide Species: The Critical Role of Acyl Chain Structure in Functional Specificity


Ceramides with different N-acyl chain lengths and saturation states exhibit fundamentally distinct biophysical behaviors and biological functions that preclude simple interchangeability. Mammals possess six ceramide synthases (CerS1–6), each exhibiting characteristic substrate specificity toward acyl-CoAs of different chain lengths, resulting in a precisely regulated cellular ceramide profile where each species serves non-redundant roles [1]. C18:1-Ceramide contains a cis-unsaturated oleoyl chain, which renders it incapable of forming gel domains at physiological temperature (37 °C)—a property that sharply contrasts with saturated ceramides such as C16:0-, C18:0-, and C24:0-ceramide, all of which robustly promote gel/fluid phase separation and increase membrane order [2]. Furthermore, saturated C16- and C18-ceramides play opposing pro-survival and pro-apoptotic roles, respectively, in cancer cells, demonstrating that even saturated species of similar length cannot be functionally interchanged [3]. Consequently, substituting C18:1-Ceramide with any other ceramide species in experimental or industrial applications will yield fundamentally different membrane biophysical outcomes, distinct signaling pathway activation, and non-equivalent biomarker profiles—invalidating comparative analyses and compromising experimental reproducibility.

C18:1-Ceramide Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Saturated and Unsaturated Ceramide Analogs


Membrane Biophysical Differentiation: C18:1-Ceramide Fails to Form Gel Domains at Physiological Temperature, Unlike Saturated Ceramides

In a systematic comparative analysis of ceramide biophysical behavior, C18:1-ceramide exhibited no ability to form gel domains in phosphatidylcholine model membranes at physiological temperature (37 °C), whereas saturated ceramides including C16:0-, C18:0-, and C24:0-ceramide all strongly promoted gel/fluid phase separation and increased membrane order. The unsaturated C24:1-ceramide displayed an intermediate phenotype, exhibiting a lower but still detectable ability to form gel domains. This quantitative biophysical distinction establishes that C18:1-ceramide uniquely lacks the membrane-ordering capacity characteristic of saturated ceramides [1].

Membrane Biophysics Lipid Bilayer Organization Gel-Fluid Phase Separation

Functional Opposing Roles: C18-Ceramide Axis Promotes Apoptosis While C16-Ceramide Confers Pro-Survival Signaling in Cancer

A landmark functional study demonstrated that de novo-generated C18-ceramide (produced by CerS1) and C16-ceramide (produced by CerS6) play directly opposing roles in human head and neck squamous cell carcinomas (HNSCCs). CerS1/C18-ceramide expression inhibited HNSCC xenograft tumor growth in vivo (pro-apoptotic effect), whereas CerS6/C16-ceramide significantly protected against ER stress, leading to enhanced tumor development and growth (pro-survival effect). Knockdown of CerS6/C16-ceramide using siRNA induced ER-stress-mediated apoptosis, and this cell death could be rescued specifically by reconstitution of C16-ceramide generation via wild-type CerS6 expression, but not by its catalytically inactive mutant [1]. In a separate photodynamic therapy (PDT) model, CerS1 knockdown led to global and selective decreases in C18-, C18:1-, and C20-ceramide levels, which correlated with inhibition of PDT-induced caspase-3-like (DEVDase) activation and apoptotic resistance [2].

Cancer Biology Apoptosis ER Stress Ceramide Synthase

Selective Elevation in Type 2 Diabetes: C18:1-Ceramide Shows Distinct Correlation Pattern with Inflammatory Markers Compared to Saturated Ceramides

In a quantitative plasma ceramide profiling study comparing obese type 2 diabetic patients (n=13) versus lean healthy controls (n=14), C18:1-ceramide levels were elevated in diabetic subjects and exhibited a unique correlation pattern. While all ceramide subspecies except C18:1 showed significant elevation in diabetic subjects (C18:0 showing the greatest increase at 32%), C18:1-ceramide specifically correlated with elevated plasma TNF-alpha concentration (P < 0.05) [1]. In skeletal muscle tissue, ceramides C18:1, C20:0, C22:0, C24:0, and C24:1 were significantly higher in people with type 2 diabetes compared to non-diabetic controls, whereas no significant differences existed for C16:0 and C18:0 ceramide species [2]. This selective elevation pattern establishes C18:1-ceramide as a distinct metabolic biomarker with differential disease association compared to saturated ceramide counterparts.

Type 2 Diabetes Insulin Resistance Metabolic Disease Lipotoxicity

Advanced Ovarian Cancer Biomarker Specificity: C18:1-Ceramide Shows 1.5- to 1.8-Fold Elevation Distinct from C16- and C18-Ceramide

In a lipidomic analysis of blood bioactive sphingolipids from patients with advanced serous epithelial ovarian cancer, plasma concentrations of C16-Cer, C18:1-Cer, and C18-Cer were all significantly higher in the advanced ovarian cancer group compared to control subjects. However, the magnitude of elevation differed: C18:1-Cer showed 1.5- to 1.8-fold increase (P = 0.022), C16-Cer showed 1.5-fold increase (P = 0.031), and C18-Cer showed 1.5-fold increase (P = 0.020). Notably, plasma levels of C16-Cer and C18:1-Cer, along with erythrocyte C18:1-Cer levels, could be used to distinguish patients with advanced serous ovarian cancer from controls, indicating diagnostic relevance specific to C18:1-ceramide [1].

Ovarian Cancer Lipid Biomarker Oncology Mass Spectrometry

Analytical Sensitivity Benchmarking: C18:1-Ceramide Achieves 0.225 pg On-Column Lower Limit of Quantitation via Nano-LC-MS/MS

A validated nano-liquid chromatography-electrospray ionization-tandem mass spectrometry (nano-LC-MS/MS) method for ceramide quantification in mouse cerebrospinal fluid established that C18:1-ceramide achieves a lower limit of quantitation (LLOQ) of 0.225 pg on-column (equivalent to 2.25 pg/µL in CSF), identical to the LLOQ values for C8:0, C16:0, C18:0, C20:0, and C24:1 ceramide species. In contrast, C24:0 ceramide required a higher LLOQ of 0.750 pg on-column (7.5 pg/µL) due to its different analytical behavior. The calibration range for most ceramides including C18:1 was 2.25–120 pg/µL, with intra- and interday precision and accuracy values (RSD and RE) below 15% in all cases [1]. This validated analytical sensitivity enables C18:1-ceramide to serve as a reliable quantitative standard for LC-MS/MS ceramide profiling across multiple tissue types, including muscle and epidermal lipid quantification [2].

Analytical Chemistry Mass Spectrometry Lipidomics Method Validation

C18:1-Ceramide: Validated Research and Industrial Applications Based on Quantitative Evidence


Membrane Biophysics Studies of Unsaturated Ceramide Behavior

C18:1-Ceramide is the essential negative control for experiments investigating ceramide-induced gel domain formation and membrane ordering. Because C18:1-ceramide uniquely exhibits no ability to form gel domains at physiological temperature (37 °C) while all saturated ceramides (C16:0-, C18:0-, C24:0-) robustly promote gel/fluid phase separation [1], this compound provides a critical comparator that isolates the contribution of acyl chain unsaturation to membrane biophysical properties. Researchers studying lipid raft modulation, membrane lateral organization, or ceramide-protein interactions in membrane contexts must include C18:1-ceramide to establish the unsaturated ceramide phenotype and avoid confounding results from saturated species.

Type 2 Diabetes and Metabolic Lipotoxicity Biomarker Studies

C18:1-Ceramide is a validated biomarker for type 2 diabetes research based on two independent quantitative findings: (1) plasma C18:1-ceramide levels correlate specifically with elevated TNF-alpha concentrations (P < 0.05) in diabetic subjects, a pattern distinct from other ceramide subspecies [1]; and (2) skeletal muscle C18:1-ceramide is significantly elevated in type 2 diabetic patients compared to non-diabetic controls, whereas C16:0- and C18:0-ceramide show no significant difference [2]. This differential disease association establishes C18:1-ceramide as a non-redundant analyte in lipidomic panels examining insulin resistance, lipotoxicity, or inflammatory mechanisms in metabolic disease.

Oncology Lipid Biomarker Discovery and Diagnostic Assay Development

C18:1-Ceramide demonstrates validated utility as an oncology biomarker, with plasma levels showing 1.5- to 1.8-fold elevation (P = 0.022) in advanced serous epithelial ovarian cancer patients versus controls [1]. Moreover, C18:1-ceramide (along with C16-ceramide) has been identified as diagnostically informative for distinguishing ovarian cancer patients, supporting its inclusion in targeted sphingolipid panels for cancer biomarker discovery, diagnostic assay development, and translational oncology research. Researchers investigating ceramide-mediated cancer biology should note that C18-family ceramides (including C18:1) and C16-ceramide exhibit opposing functional roles in tumor growth regulation, with C18-ceramide demonstrating tumor-suppressive activity while C16-ceramide promotes survival [2]—a distinction that precludes species substitution in functional oncology studies.

Analytical Chemistry and Lipidomics Method Development

C18:1-Ceramide serves as a validated analytical standard for quantitative lipidomics, with established nano-LC-MS/MS methodology achieving a lower limit of quantitation (LLOQ) of 0.225 pg on-column (2.25 pg/µL in CSF) and a calibration range of 2.25–120 pg/µL with precision and accuracy <15% RSD/RE [1]. The compound is explicitly specified for use as a quantitative standard in: (1) HPLC/MS2 quantification of ceramide content in muscle tissue samples; (2) LC/MS/MS absolute quantification of epidermal lipids; and (3) ratiometric quantification of sphingomyelin [2]. Analytical laboratories performing ceramide profiling in biological matrices should procure C18:1-ceramide as a calibration standard to ensure method accuracy for this endogenously relevant and disease-associated ceramide subspecies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for C18:1-Ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.